molecular formula C9H13ClN2O2 B2761033 Ethyl 5-(aminomethyl)nicotinate hydrochloride CAS No. 1822787-95-0

Ethyl 5-(aminomethyl)nicotinate hydrochloride

Cat. No.: B2761033
CAS No.: 1822787-95-0
M. Wt: 216.67
InChI Key: HYRHSQJMBIJIPL-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)nicotinate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol This compound is a derivative of nicotinic acid, where the ethyl ester is substituted with an aminomethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminomethyl)nicotinate hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(aminomethyl)nicotinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-(aminomethyl)nicotinate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)nicotinate hydrochloride involves its interaction with nicotinic acid receptors. The aminomethyl group enhances its binding affinity and selectivity towards these receptors, modulating various biochemical pathways. This interaction can influence cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-(aminomethyl)nicotinate hydrochloride is unique due to the presence of the aminomethyl group at the 5-position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(aminomethyl)pyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRHSQJMBIJIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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